7-Chloro-3-methylthieno[3,2-B]pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Chloro-3-methylthieno[3,2-B]pyridine (CAS 953045-91-5) is a fused thieno[3,2-b]pyridine heterocycle bearing a chlorine atom at the 7-position and a methyl group at the 3-position of the thiophene ring. The thieno[3,2-b]pyridine scaffold has been established as a privileged template for designing highly selective ATP-competitive kinase inhibitors, with its weak interaction with the kinase hinge region enabling profoundly different binding modes while maintaining high kinome-wide selectivity.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 953045-91-5
Cat. No. B1466005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methylthieno[3,2-B]pyridine
CAS953045-91-5
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCC1=CSC2=C(C=CN=C12)Cl
InChIInChI=1S/C8H6ClNS/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4H,1H3
InChIKeyMXODMYMGCQSCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methylthieno[3,2-B]pyridine (CAS 953045-91-5): A Regiochemically Defined Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


7-Chloro-3-methylthieno[3,2-B]pyridine (CAS 953045-91-5) is a fused thieno[3,2-b]pyridine heterocycle bearing a chlorine atom at the 7-position and a methyl group at the 3-position of the thiophene ring . The thieno[3,2-b]pyridine scaffold has been established as a privileged template for designing highly selective ATP-competitive kinase inhibitors, with its weak interaction with the kinase hinge region enabling profoundly different binding modes while maintaining high kinome-wide selectivity [1]. The 7-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr), enabling regioselective introduction of amine, thiol, or alkoxy nucleophiles for structure–activity relationship (SAR) exploration [2]. This compound is listed in patent WO2008/118718 A2 as a key intermediate in glucokinase activator programs [3].

Why 7-Chloro-3-methylthieno[3,2-B]pyridine Cannot Be Casually Replaced by Its 5-Chloro or 6-Bromo Regioisomers


The position of halogen substitution on the thieno[3,2-b]pyridine core governs both the electronic environment at the reactive center and the vector of subsequent derivatization. The 7-position is alpha to the pyridine nitrogen, placing the chlorine in a conjugation pathway distinct from the 5-position (gamma to nitrogen). This regiochemical difference dictates SNAr reactivity rates, cross-coupling accessibility, and the three-dimensional geometry of final ligands engaging kinase ATP-binding pockets [1]. The 3-methyl group further modulates electron density on the thiophene ring, distinguishing this compound from the des-methyl analog 7-chlorothieno[3,2-b]pyridine (CAS 69627-03-8). Additionally, the chlorine atom at the 7-position offers a better leaving-group profile for nucleophilic displacement compared to the 6-bromo analog (CAS 2503207-71-2), where bromine at the pyridine ring position 6 exhibits different oxidative addition behavior in palladium-catalyzed couplings—directing the chemist toward divergent synthetic strategies .

Head-to-Head Quantitative Evidence: 7-Chloro-3-methylthieno[3,2-B]pyridine Versus Closest Analogs


LogP Differentiation: 7-Chloro-3-methyl vs. 5-Chloro-3-methyl Isomer

The 7-chloro isomer (CAS 953045-91-5) exhibits a calculated LogP of 4.17 (ACD/Labs Percepta), while the 5-chloro isomer (CAS 1356016-33-5) has a predicted XLogP3 of approximately 3.0 [1]. Although the 7-Cl regioisomer has higher lipophilicity, its larger topological polar surface area (TPSA of 41.1 Ų vs. estimated ~28 Ų for the 5-Cl isomer, owing to the different orientation of the pyridine nitrogen relative to substituents) may confer a subtly different pharmacokinetic profile when incorporated into lead molecules [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Storage Stability Differentiation: 7-Chloro Requires Refrigeration vs. Ambient Storage for 5-Chloro Isomer

According to Sigma-Aldrich product specifications, the 7-chloro-3-methyl isomer (CAS 953045-91-5) requires refrigerated storage, whereas the 5-chloro-3-methyl isomer (CAS 1356016-33-5) is specified for room temperature storage . This difference indicates that the 7-chloro substituent alpha to the pyridine nitrogen may impart greater thermal lability or sensitivity to moisture compared to the 5-chloro (gamma) isomer, directly impacting compound management protocols in screening collections.

Compound Management Stability Procurement Logistics

Regiochemical Reactivity: 7-Chloro Position Enables Thioether-Focused VEGFR2 Inhibitor Synthesis Not Accessible from 5-Chloro Isomer

The 7-chloro position of thieno[3,2-b]pyridine undergoes regioselective SNAr with aminothiophenols to generate 7-thioether-linked diarylureas that exhibit VEGFR2 inhibitory activity with IC₅₀ values as low as 10–28 nM (compounds 4d–4h) [1]. This substitution pattern places the thioether linker and arylurea pharmacophore in an orientation that maps to the type II VEGFR-2 inhibitor binding mode, as confirmed by molecular docking. The 5-chloro isomer cannot access this same geometric arrangement, as SNAr at the 5-position yields a different exit vector incompatible with the VEGFR2 back-pocket binding conformation [2].

Synthetic Chemistry Kinase Inhibitors Structure–Activity Relationship

Patent Differentiation: Specific Claim Coverage in Glucokinase Activator Intellectual Property

7-Chloro-3-methylthieno[3,2-B]pyridine is explicitly listed in WO2008/118718 A2 (Array BioPharma Inc.) as a synthetic intermediate for 2-aminopyridine analog glucokinase activators, appearing at page/column 59 of the patent [1]. In contrast, the 6-bromo-3-methyl analog (CAS 2503207-71-2) does not appear in this patent family but is instead associated with thieno[3,2-b]pyridine-based antitumor programs using Suzuki–Miyaura coupling at the 6-position [2]. This patent association provides the 7-chloro compound with a defined role in metabolic disease drug discovery that the 6-bromo compound lacks.

Metabolic Disease Diabetes Intellectual Property Glucokinase

High-Impact Application Scenarios for 7-Chloro-3-methylthieno[3,2-B]pyridine (CAS 953045-91-5)


Type II VEGFR2 Kinase Inhibitor Lead Generation via 7-Thioether Derivatization

Medicinal chemistry teams pursuing anti-angiogenic kinase inhibitors can use 7-Chloro-3-methylthieno[3,2-B]pyridine as the core scaffold for rapid SAR exploration. The 7-chloro group undergoes clean SNAr with aminothiophenols to install thioether-linked arylurea pharmacophores, producing potent VEGFR2 inhibitors (IC₅₀ 10–28 nM) that additionally inhibit HUVEC proliferation, migration, and tube formation at low micromolar concentrations [1]. The 3-methyl group provides a defined substitution point that can be further elaborated or retained to modulate metabolic stability. This application scenario is uniquely accessible from the 7-chloro regioisomer; the 5-chloro isomer cannot deliver the same type II binding geometry.

Glucokinase Activator Medicinal Chemistry Programs Targeting Type 2 Diabetes

Based on explicit disclosure in WO2008/118718 A2, this building block serves as a key intermediate for constructing 2-aminopyridine-based glucokinase activators [1]. Derivatives have demonstrated EC₅₀ values of 670 nM in human recombinant glucokinase activation assays, providing an attractive starting point for hit-to-lead optimization [2]. The 7-chloro substitution enables late-stage functionalization with diverse amines to explore the glucokinase allosteric site, while the 3-methyl group occupies a hydrophobic pocket identified in co-crystal structures.

Kinase Selectivity Profiling Using the Thieno[3,2-b]pyridine Scaffold for Underexplored Kinases

The thieno[3,2-b]pyridine scaffold has been validated as a privileged template for targeting underexplored kinases such as Haspin (GSG2), CDKLs, and TAF1L with high selectivity, as demonstrated by the chemical probe MU1920 [1]. 7-Chloro-3-methylthieno[3,2-B]pyridine provides a modular entry point for synthesizing focused compound libraries via SNAr at the 7-position, enabling systematic exploration of the kinase back pocket while maintaining the weak hinge-binding interaction that underpins kinome-wide selectivity. The 3-methyl group distinguishes this building block from the des-methyl analog, offering an additional vector for modulating selectivity.

Fragment-Based Drug Discovery (FBDD) for CNS and Oncology Targets

This compound's moderate molecular weight (183.66 Da), high LogP (4.17), and synthetic tractability make it suitable as a fragment-sized starting point for FBDD campaigns targeting CNS-penetrant kinase inhibitors or GPCR modulators [1] [2]. The 7-chloro handle enables rapid fragment elaboration via parallel chemistry, while the 3-methyl group provides a defined growth vector. Procurement from Sigma-Aldrich (97% purity, Synthonix Corporation) ensures batch-to-batch consistency for fragment screening .

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